

H89 Versus Other Isoquinoline-Based Kinase Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	protein kinase inhibitor H89	
Cat. No.:	B1662168	Get Quote

For researchers in pharmacology and drug development, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. Among the myriad of available inhibitors, the isoquinoline-based scaffold has given rise to a diverse family of compounds targeting a range of kinases. H89, a well-known inhibitor of Protein Kinase A (PKA), is a prominent member of this family. However, its utility is often debated due to a notable number of off-target effects. This guide provides an objective comparison of H89 with other isoquinoline-based inhibitors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Overview of H89 and its Kinase Selectivity

H89 is a potent, ATP-competitive inhibitor of PKA with a reported IC50 value of approximately 48 nM. Initially lauded for its specificity, subsequent studies have revealed that H89 inhibits a panel of other kinases, often with comparable or even greater potency than its intended target. This promiscuity is a crucial consideration for interpreting experimental results.

The isoquinoline sulfonamide structure of H89 is shared by several other kinase inhibitors, including members of the "H-series" (e.g., H-7, H-8) and the Rho-kinase (ROCK) inhibitor fasudil. These compounds exhibit overlapping but distinct kinase inhibition profiles, making a direct comparison essential for target-specific research.

Quantitative Comparison of Inhibitor Potency



To facilitate a direct comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of H89 and other selected isoquinoline-based inhibitors against a panel of kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

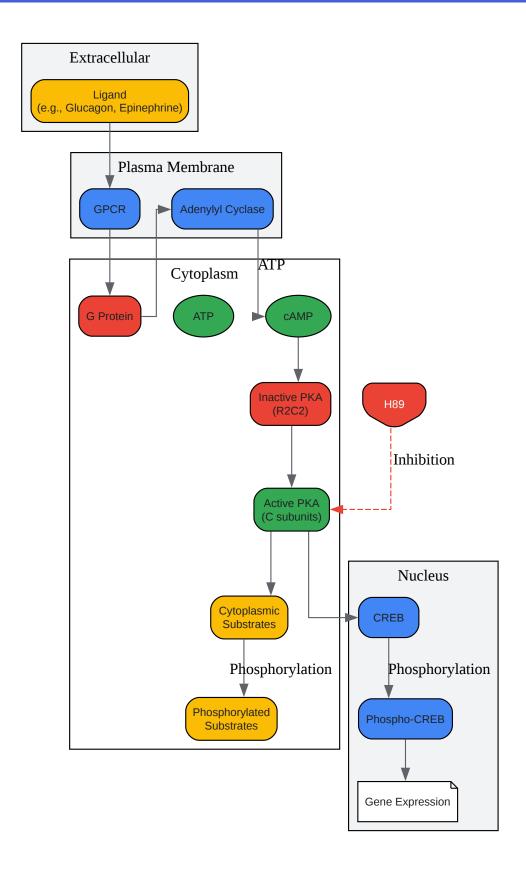
Inhibitor	PKA (IC50, μM)	ROCK1 (IC50/Ki, µM)	ROCK2 (IC50, μM)	PKC (IC50, μM)	PKG (IC50, μM)	S6K1 (IC50, μM)	MSK1 (IC50, μΜ)
H89	0.048	-	0.27	Weak Inhibition	Weak Inhibition	0.08	0.12
Fasudil (HA- 1077)	4.58	0.33 (Ki)	0.158	12.30	1.650	-	-
H-1152	-	-	0.019	-	-	-	-
Ripasudil (K-115)	-	0.051	0.019	-	-	-	-

Note: "-" indicates that data was not readily available in the searched literature under comparable conditions.

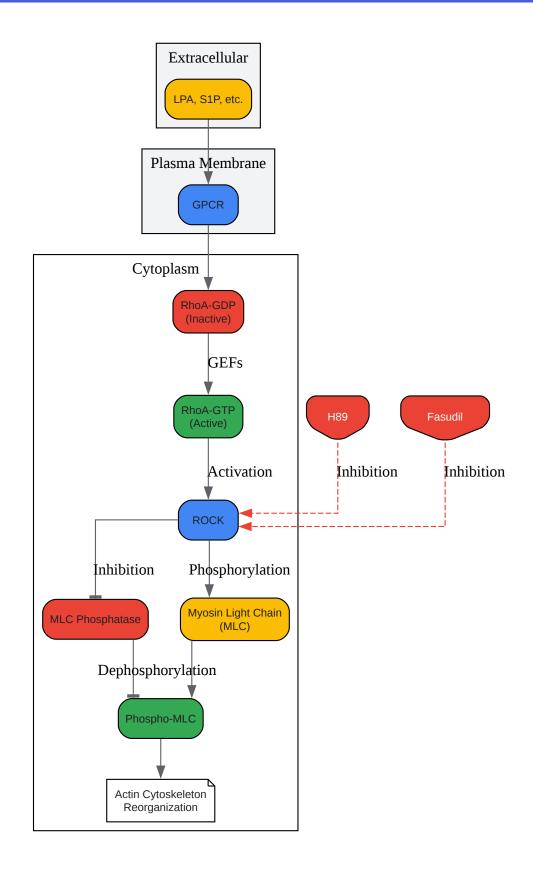
Signaling Pathways of Key H89 Targets

Understanding the signaling context of the primary and major off-targets of H89 is crucial for interpreting cellular effects. Below are diagrams of the PKA and ROCK signaling pathways.









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